molecular formula C6H12Cl4O4P2 B2592505 1,2-Bis[bis(chloromethyl)phosphoryloxy]ethane CAS No. 17166-85-7

1,2-Bis[bis(chloromethyl)phosphoryloxy]ethane

Cat. No. B2592505
CAS RN: 17166-85-7
M. Wt: 351.91
InChI Key: TXSVZYQPBMKJFS-UHFFFAOYSA-N
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Description

1,2-Bis[bis(chloromethyl)phosphoryloxy]ethane, commonly known as BCPE, is a synthetic compound that has been widely used in scientific research. This compound is a bifunctional alkylating agent and has been found to have potential applications in cancer treatment and DNA damage studies.

Mechanism of Action

BCPE works by cross-linking DNA strands, which leads to the inhibition of DNA replication and transcription. The cross-linking of DNA strands also leads to the formation of DNA adducts, which are recognized and repaired by the cellular DNA repair machinery. BCPE has been found to be more effective in inducing DNA cross-linking than other bifunctional alkylating agents such as nitrogen mustards and mitomycin C.
Biochemical and Physiological Effects
BCPE has been found to have both biochemical and physiological effects. In vitro studies have shown that BCPE induces DNA damage and inhibits DNA synthesis. In vivo studies have shown that BCPE is effective in inhibiting the growth of cancer cells and has potential applications in cancer treatment.

Advantages and Limitations for Lab Experiments

BCPE has several advantages for lab experiments. It has been found to be more effective in inducing DNA cross-linking than other bifunctional alkylating agents, which makes it a valuable tool in studying DNA damage and repair mechanisms. BCPE is also stable and easy to handle, which makes it a convenient tool for lab experiments. However, BCPE has some limitations, such as its toxicity and potential for mutagenicity, which require careful handling and disposal.

Future Directions

There are several future directions for the use of BCPE in scientific research. One potential application is in the development of new cancer treatments. BCPE has been found to be effective in inhibiting the growth of cancer cells and could be used as a tool in developing new cancer treatments. Another potential application is in studying DNA damage and repair mechanisms. BCPE has been found to be more effective in inducing DNA cross-linking than other bifunctional alkylating agents, which makes it a valuable tool in studying DNA damage and repair mechanisms. Further research is needed to explore these potential applications and to better understand the mechanism of action of BCPE.
Conclusion
In conclusion, BCPE is a synthetic compound that has been widely used in scientific research. It has been found to have potential applications in cancer treatment and DNA damage studies. BCPE works by cross-linking DNA strands, which leads to the inhibition of DNA replication and transcription. BCPE has several advantages for lab experiments, such as its effectiveness in inducing DNA cross-linking and its stability. However, BCPE also has some limitations, such as its toxicity and potential for mutagenicity. Further research is needed to explore the potential applications of BCPE in scientific research.

Synthesis Methods

BCPE can be synthesized through the reaction of ethylene glycol bis(chloromethyl) ether with phosphorus oxychloride in the presence of a base. The reaction yields BCPE as a colorless liquid with a molecular weight of 350.2 g/mol.

Scientific Research Applications

BCPE has been widely used in scientific research due to its bifunctional alkylating properties. It has been found to be effective in inducing DNA cross-linking, which is essential in studying DNA damage and repair mechanisms. BCPE has also been used as a tool in cancer research, where it has been found to be effective in inhibiting the growth of cancer cells.

properties

IUPAC Name

1,2-bis[bis(chloromethyl)phosphoryloxy]ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl4O4P2/c7-3-15(11,4-8)13-1-2-14-16(12,5-9)6-10/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSVZYQPBMKJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(CCl)CCl)OP(=O)(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl4O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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